molecular formula C12H24N2O2 B6279521 tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate CAS No. 1500902-80-6

tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate

Cat. No. B6279521
CAS RN: 1500902-80-6
M. Wt: 228.3
InChI Key:
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Description

Tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate is an organic compound with the molecular formula C12H24N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to the 4th carbon atom of the ring. The 3rd carbon atom of the ring is attached to a carbamate group, which consists of a carbonyl (C=O), an amine (NH), and an oxygen atom connected to a tert-butyl group .


Physical And Chemical Properties Analysis

Tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate is a solid substance . Its molecular weight is 228.33 .

Scientific Research Applications

Synthesis of Polyimides

tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate: is used in the synthesis of novel polyimides. These polyimides exhibit enhanced solubility in organic solvents like NMP, DMF, THF, and CHCl₃ at room temperature. They can form transparent, tough, and flexible films by solution-casting. The light transparency of these polyimides is higher than 90% in the visible light range from 400 nm to 760 nm, and they have cut-off wavelengths of UV–vis absorption below 370 nm. They also display outstanding thermal stability with the 5% weight loss temperature from 525 °C to 529 °C in a nitrogen atmosphere .

High-Performance Polymers

The compound is integral in the development of high-performance polymers, particularly aromatic polyimides, which are widely used in high-tech fields such as automobile, membrane separation, adhesives, aerospace, and micro-electronics. The incorporation of tert-butyl groups into the rigid polymer backbones can endow them with excellent solubility and transparency while maintaining relatively high glass transition temperatures .

Processability Improvement

The tert-butyl groups and multiphenoxy units in the compound are designed to improve the processability of polyimides without sacrificing their inherent properties. This is achieved by enhancing their solubility through the introduction of bulky side-groups or fluorine atoms and by improving their thermoplasticity with flexible linkages in the backbone .

Optical Properties Enhancement

The compound is used to enhance the optical properties of polymers. The polyimides synthesized using this compound have high light transparency and low UV–vis absorption, making them suitable for applications that require clear visibility and protection from UV radiation .

Thermal Stability Augmentation

tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate: contributes to the thermal stability augmentation of polymers. The polyimides created with this compound can withstand high temperatures, which is crucial for materials used in extreme environments, such as in aerospace applications .

Solubility and Transparency in Polymers

The compound plays a significant role in achieving solubility and transparency in polymers. This is particularly important for the production of coatings, films, and other materials where clarity and the ability to dissolve in solvents are required .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate involves the reaction of 4,4-dimethylpiperidine-3-carboxylic acid with tert-butyl chloroformate and N,N-dimethylformamide (DMF) in the presence of triethylamine. The resulting tert-butyl 4,4-dimethylpiperidine-3-carboxylate is then reacted with methylamine in ethanol to yield tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate.", "Starting Materials": [ "4,4-dimethylpiperidine-3-carboxylic acid", "tert-butyl chloroformate", "N,N-dimethylformamide (DMF)", "triethylamine", "methylamine", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4,4-dimethylpiperidine-3-carboxylic acid (1.0 equiv) in N,N-dimethylformamide (DMF) and add tert-butyl chloroformate (1.1 equiv) and triethylamine (1.1 equiv). Stir the mixture at room temperature for 2 hours.", "Step 2: Quench the reaction by adding water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate the solution under reduced pressure to obtain tert-butyl 4,4-dimethylpiperidine-3-carboxylate.", "Step 3: Dissolve tert-butyl 4,4-dimethylpiperidine-3-carboxylate (1.0 equiv) in ethanol and add methylamine (1.1 equiv). Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate the solution under reduced pressure to obtain tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate." ] }

CAS RN

1500902-80-6

Product Name

tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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